molecular formula C18H18N4O3S B2791927 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide CAS No. 1251620-20-8

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2791927
CAS No.: 1251620-20-8
M. Wt: 370.43
InChI Key: IHBLXWXSLJXTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic thiazolo[4,3-d]pyrimidine core substituted with a cyclopropyl group at position 6 and an acetamide moiety linked to a 2,5-dimethylphenyl group at position 2. The thiazolo-pyrimidine scaffold is structurally analogous to bioactive heterocycles found in pharmaceuticals, particularly enzyme inhibitors targeting kinases or phosphodiesterases (PDEs) . The cyclopropyl substituent may enhance metabolic stability compared to bulkier aromatic groups, while the dimethylphenyl-acetamide side chain could improve lipophilicity and target binding .

Properties

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-10-3-4-11(2)13(7-10)19-15(23)8-21-14-9-26-20-16(14)17(24)22(18(21)25)12-5-6-12/h3-4,7,9,12H,5-6,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBLXWXSLJXTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction typically involves the use of reagents such as DMF-DMA (dimethylformamide-dimethyl acetal) and cyclization agents to form the thiazolo[4,3-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to target receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

Compound 19 (from ) contains a thiazolo[4,5-d]pyrimidine core with a 7-phenyl substituent and a fused chromenone system. Unlike the target compound, it lacks the cyclopropyl group and dimethylphenyl-acetamide chain, instead incorporating a thieno-pyrimidine extension.

Sildenafil Citrate

Sildenafil () shares a pyrimidine core but replaces the thiazole ring with a pyrazolo[4,3-d]pyrimidine system. Its 3-propyl and 4-ethoxy phenyl sulfonamide substituents differ significantly from the target’s cyclopropyl and dimethylphenyl-acetamide groups.

Phenoxyacetamide Derivatives ()

Compounds m, n, and o in feature phenoxyacetamide side chains with dimethylphenyl groups, similar to the target’s N-(2,5-dimethylphenyl)acetamide. However, their hexan-2-yl backbones and tetrahydropyrimidin-1(2H)-yl substituents diverge significantly, suggesting different biological targets, possibly in antiviral or anticancer therapies .

Physicochemical Properties

Property Target Compound Compound 19 Sildenafil Phenoxyacetamide Derivatives
Molecular Weight ~415 g/mol ~650 g/mol 474.5 g/mol ~700–750 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 3.5 (high lipophilicity) 3.0 4.2–4.8 (high lipophilicity)
Solubility Low (cyclopropyl hinders H-bonding) Very low (bulky chromenone) Moderate (citrate salt improves) Very low (long alkyl chains)

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of the compound?

Methodological Answer:

  • Stepwise synthesis : Prioritize sequential reactions to build the thiazolopyrimidine core first, followed by cyclopropane ring formation and acetamide coupling. Use reflux conditions (e.g., DMF as a solvent) with triethylamine as a catalyst to enhance reaction efficiency .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediates and adjust reaction times or stoichiometry .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the final compound with >95% purity .

Q. Which analytical techniques are critical for structural validation post-synthesis?

Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons in the dimethylphenyl group at δ 6.8–7.2 ppm) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]+^+) and rule out impurities .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformations for the thiazolopyrimidine core .

Q. How can researchers ensure reproducibility in synthesizing the compound?

Methodological Answer:

  • Standardized protocols : Document exact reaction parameters (e.g., temperature, solvent ratios) and use inert atmospheres (N2_2/Ar) to prevent oxidation of sulfur-containing moieties .
  • Batch consistency : Perform replicate syntheses under identical conditions and compare yields/purity via HPLC retention times .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Simulate interactions between the compound’s cyclopropyl-thiazolopyrimidine scaffold and target proteins (e.g., kinases) to predict binding affinity .
  • DFT calculations : Optimize substituent electronic effects (e.g., electron-withdrawing groups on the acetamide moiety) to improve stability or solubility .
  • SAR studies : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) and correlate structural changes with activity data .

Q. What experimental approaches resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Cross-validation : Compare results from cell-based assays (e.g., IC50_{50} in cancer cell lines) and enzymatic assays (e.g., kinase inhibition) to identify assay-specific artifacts .
  • Dose-response curves : Use nonlinear regression models to assess potency variability and exclude outliers .
  • Control experiments : Test the compound against structurally similar analogs to isolate the impact of the cyclopropyl group on activity .

Q. How can flow chemistry improve the scalability of the compound’s synthesis?

Methodological Answer:

  • Continuous-flow reactors : Optimize reaction parameters (e.g., residence time, temperature) using Design of Experiments (DoE) to maximize yield while minimizing side reactions .
  • In-line analytics : Integrate real-time UV/Vis or IR spectroscopy to monitor intermediate formation and adjust flow rates dynamically .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and quantify degradation products via LC-MS to identify labile functional groups (e.g., the dioxo moiety) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .

Contradiction Analysis & Mechanistic Studies

Q. How should researchers address discrepancies in the compound’s reported binding mechanisms?

Methodological Answer:

  • Biophysical assays : Validate binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure kinetic and thermodynamic parameters .
  • Crystallographic evidence : Co-crystallize the compound with its target protein to resolve ambiguities in binding modes .

Q. What strategies differentiate the compound’s activity from structurally similar analogs?

Methodological Answer:

  • Comparative SAR : Synthesize analogs lacking the cyclopropyl group or dimethylphenyl acetamide and test their bioactivity to pinpoint critical structural features .
  • Proteomics profiling : Use mass spectrometry-based proteomics to identify off-target interactions unique to the parent compound .

Experimental Design & Optimization

Q. How to design a study investigating the compound’s metabolic pathways?

Methodological Answer:

  • In vitro metabolism : Incubate the compound with liver microsomes and identify metabolites via LC-MS/MS. Focus on oxidative pathways (e.g., CYP450-mediated modifications) .
  • Isotope labeling : Synthesize 13C^{13}C-labeled derivatives to track metabolic transformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.